Ethyl 2-(piperidin-1-YL)pyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(piperidin-1-yl)pyridine-3-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids . This compound is used primarily in research and development settings and is not intended for human or veterinary use .
Preparation Methods
The synthesis of Ethyl 2-(piperidin-1-yl)pyridine-3-carboxylate involves several steps. One common method includes the reaction of 2-chloronicotinic acid with piperidine in the presence of a base, followed by esterification with ethanol. The reaction conditions typically involve heating and the use of solvents such as dichloromethane or toluene . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
Ethyl 2-(piperidin-1-yl)pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the formation of reduced piperidine derivatives.
Scientific Research Applications
Ethyl 2-(piperidin-1-yl)pyridine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex piperidine derivatives and other heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.
Medicine: Research into its pharmacological properties is ongoing, particularly its potential as a precursor for drug development.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of Ethyl 2-(piperidin-1-yl)pyridine-3-carboxylate involves its interaction with specific molecular targets. The piperidine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and the structure of the compound it is being compared to .
Comparison with Similar Compounds
Ethyl 2-(piperidin-1-yl)pyridine-3-carboxylate can be compared to other piperidine derivatives such as:
2-Amino-4-(1-piperidine)pyridine: Known for its use as a dual inhibitor of anaplastic lymphoma kinase and c-ros oncogene 1 kinase.
Piperidin-4-ylmethylamine: Used in the synthesis of various pharmaceuticals and agrochemicals.
Piperidin-1-ylacetic acid: Another piperidine derivative with applications in drug synthesis and research
This compound is unique due to its specific ester functional group, which can influence its reactivity and interactions in biological systems.
Properties
CAS No. |
192817-83-7 |
---|---|
Molecular Formula |
C13H18N2O2 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
ethyl 2-piperidin-1-ylpyridine-3-carboxylate |
InChI |
InChI=1S/C13H18N2O2/c1-2-17-13(16)11-7-6-8-14-12(11)15-9-4-3-5-10-15/h6-8H,2-5,9-10H2,1H3 |
InChI Key |
RYOYSDHESOKEGS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=CC=C1)N2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.